molecular formula C19H27NO3S2 B2984522 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034541-40-5

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2984522
CAS No.: 2034541-40-5
M. Wt: 381.55
InChI Key: HRHXCGGRLYJEMH-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring, a pentyl chain with a hydroxyl group, and a tetramethylbenzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene ring and introduce the pentyl chain through a series of reactions, including halogenation and nucleophilic substitution. The hydroxyl group can be introduced via oxidation reactions. The final step involves the sulfonamide formation by reacting the intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the sulfonamide group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of a simpler hydrocarbon structure.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylthiazole-4-carboxamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide stands out due to its combination of a thiophene ring and a tetramethylbenzenesulfonamide moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S2/c1-13-11-14(2)16(4)19(15(13)3)25(22,23)20-8-5-17(6-9-21)18-7-10-24-12-18/h7,10-12,17,20-21H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHXCGGRLYJEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(CCO)C2=CSC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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